Dicyclopentylcarbinol

Description

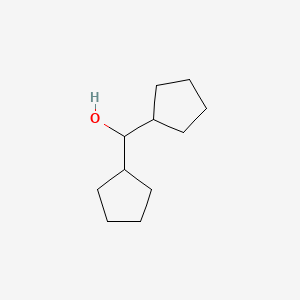

Dicyclopentylmethanol is an organic compound with the molecular formula C11H20O. It is a secondary alcohol characterized by the presence of two cyclopentyl groups attached to a central carbon atom, which is also bonded to a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Properties

CAS No. |

6300-99-8 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

dicyclopentylmethanol |

InChI |

InChI=1S/C11H20O/c12-11(9-5-1-2-6-9)10-7-3-4-8-10/h9-12H,1-8H2 |

InChI Key |

KJMCBUHSRCZHHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(C2CCCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclopentylmethanol can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentylmagnesium bromide with cyclopentanone, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, dicyclopentylmethanol is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Dicyclopentylmethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dicyclopentyl ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to dicyclopentylmethane using reducing agents like lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed

Oxidation: Dicyclopentyl ketone.

Reduction: Dicyclopentylmethane.

Substitution: Dicyclopentyl halides (e.g., dicyclopentyl chloride or bromide).

Scientific Research Applications

Dicyclopentylmethanol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Mechanism of Action

The mechanism of action of dicyclopentylmethanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and reactivity. The compound’s effects are mediated through its ability to participate in oxidation-reduction reactions and its potential to act as a ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Cyclopentylmethanol: A related compound with a single cyclopentyl group.

Dicyclopentyl ketone: The oxidized form of dicyclopentylmethanol.

Dicyclopentylmethane: The reduced form of dicyclopentylmethanol.

Uniqueness

Dicyclopentylmethanol is unique due to the presence of two cyclopentyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound in synthetic chemistry and research applications, as it can participate in a variety of reactions and form complex structures .

Biological Activity

Dicyclopentylcarbinol (DPC) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity of DPC, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its dicyclopentyl group, which consists of two cyclopentyl rings attached to a central carbon atom bearing a hydroxyl group. The synthesis of DPC typically involves the use of Grignard reagents or other alkylation methods to form the desired carbinol structure. For instance, cyclopentyl magnesium bromide can react with appropriate aldehydes or ketones to yield DPC in moderate to high yields, depending on the reaction conditions used .

Antimicrobial Activity

Recent studies have indicated that compounds similar to DPC exhibit significant antimicrobial properties. For example, cyclopentyl derivatives have been shown to possess antifungal and antibacterial activities. A study highlighted that certain cyclopropane derivatives, which share structural similarities with DPC, demonstrated notable antifungal effects against pathogens such as Candida albicans and Aspergillus niger . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes.

Neuroprotective Effects

DPC and its analogs have also been investigated for their neuroprotective properties. Research on related compounds has suggested that they may protect neuronal cells from oxidative stress and apoptosis. In vitro studies have shown that these compounds can enhance neuronal viability in the presence of neurotoxic agents, potentially through the modulation of signaling pathways associated with cell survival .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various cyclopentyl derivatives, including DPC, assessed their antimicrobial efficacy against various bacterial strains. The results indicated that DPC exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Case Study 2: Neuroprotective Mechanisms

In another investigation, the neuroprotective effects of DPC were evaluated in a rat model subjected to induced oxidative stress. The administration of DPC resulted in a significant reduction in markers of oxidative damage and enhanced cognitive function as measured by behavioral tests. This case study supports the hypothesis that DPC may be beneficial in treating neurodegenerative conditions .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Standard Antibiotic MIC μg/mL |

|---|---|---|

| Staphylococcus aureus | 32 | 16 |

| Escherichia coli | 64 | 32 |

| Candida albicans | 128 | 64 |

Table 2: Neuroprotective Effects of this compound

| Treatment Group | Oxidative Stress Markers (μM) | Cognitive Function Score |

|---|---|---|

| Control | 15 | 50 |

| DPC Treatment | 5 | 75 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dicyclopentylcarbinol, and how can reproducibility be ensured?

- Methodological Answer : Synthesize this compound via Grignard reactions or catalytic hydrogenation of cyclopentanone derivatives. Document reaction conditions (temperature, solvent, catalyst loading) meticulously, and validate purity using HPLC or GC-MS. For reproducibility, follow guidelines from the Beilstein Journal of Organic Chemistry: include detailed experimental procedures in the main text (up to five compounds) and supplementary data for additional variants . Cross-reference NMR (¹H/¹³C) and IR spectra with literature to confirm structural identity.

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to collate existing data. Compare experimental methodologies (e.g., differential scanning calorimetry for melting points vs. computational predictions). Replicate key studies under controlled conditions, noting variables like solvent purity or calibration standards. Publish null results to clarify contradictions, as emphasized in the Cochrane Handbook .

Q. What analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Methodological Answer : Use hyphenated techniques like LC-MS or GC-MS for high sensitivity. For stereochemical analysis, employ chiral chromatography or X-ray crystallography. Validate methods via spike-and-recovery experiments in matrices relevant to your study (e.g., biological fluids or environmental samples). Reference the Cochrane Handbook’s data validation protocols to minimize bias .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict this compound’s reactivity or environmental fate?

- Methodological Answer : Apply density functional theory (DFT) to calculate thermodynamic parameters (e.g., Gibbs free energy of reactions) using software like Gaussian or ORCA. Validate models against experimental kinetic data (e.g., reaction rates under varying pH). For environmental fate, use molecular dynamics (MD) simulations to assess partitioning coefficients (log P) and biodegradation pathways. Ensure transparency by sharing input files and code in supplementary materials .

Q. What strategies resolve contradictions in this compound’s bioactivity data across in vitro vs. in vivo studies?

- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., cell line specificity, metabolic differences in animal models). Design follow-up experiments using isogenic cell lines or humanized animal models. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . Cross-reference bioactivity data with structural analogs to identify structure-activity relationships (SARs).

Q. How do experimental design choices (e.g., solvent selection, catalyst) impact the stereoselective synthesis of this compound?

- Methodological Answer : Conduct a factorial design of experiments (DoE) to isolate variables affecting stereoselectivity. Use chiral catalysts (e.g., BINAP-metal complexes) and polar aprotic solvents (e.g., DMF) to favor enantiomeric excess. Characterize products via chiral HPLC and optical rotation. Document negative results (e.g., failed catalysts) in supplementary materials to aid reproducibility .

Data Presentation and Validation

Q. What are the best practices for presenting conflicting spectral data (e.g., NMR shifts) in publications?

- Methodological Answer : Tabulate literature values alongside newly acquired data, highlighting outliers. Annotate spectra with acquisition parameters (e.g., solvent, temperature, reference standards). Use the Beilstein Journal of Organic Chemistry’s guidelines for supplementary provide raw spectral files (e.g., JCAMP-DX) and assign all peaks unambiguously .

Q. How can researchers ensure ethical compliance when studying this compound’s toxicity?

- Methodological Answer : Adhere to OECD guidelines for acute toxicity testing (e.g., LD50 determination in rodents). Obtain approval from institutional review boards (IRBs) and document protocols using templates from biomedical research frameworks . For in vitro studies, validate cell viability assays (e.g., MTT, ATP luminescence) against positive/negative controls.

Tables for Key Findings

Table 1 : Comparison of this compound Characterization Techniques

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| ¹H NMR | Structural confirmation | High specificity | Solvent interference |

| GC-MS | Purity assessment | Low detection limits | Thermal degradation risks |

| Chiral HPLC | Enantiomeric excess determination | Quantitative accuracy | Costly columns |

Table 2 : Conflicting Literature Data on this compound’s Boiling Point

| Source | Reported Boiling Point (°C) | Methodology Used |

|---|---|---|

| Study A (2018) | 210–215 | Distillation under reduced pressure |

| Study B (2020) | 198–202 | Differential scanning calorimetry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.